molecular formula C15H23N5O2 B2700288 3-methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 919017-29-1

3-methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2700288
CAS No.: 919017-29-1
M. Wt: 305.382
InChI Key: CGGBAWTWXKTSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O2 and its molecular weight is 305.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionization and Methylation Reactions

  • Chemical Properties : A study by Rahat, Bergmann, and Tamir (1974) explored the ionization and methylation reactions of purine-6,8-diones, providing insights into their chemical behavior and reactivity. These compounds exhibit varied physical properties and reactivity towards methylation, influenced by their structural substituents, such as the 3-methyl group, which can affect alkylation at specific nitrogen positions due to steric hindrance Rahat, M., Bergmann, F., & Tamir, I. (1974).

Receptor Affinity and Pharmacological Evaluation

  • Biological Activity : Chłoń-Rzepa et al. (2013) designed a series of purine-2,6-dione derivatives to evaluate their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing potential psychotropic activities. This highlights the utility of structurally diverse purine derivatives in probing the pharmacological landscape of neurotransmitter receptors, offering avenues for the development of new therapeutic agents Chłoń-Rzepa, G. et al. (2013).

Molecular Interactions and Pharmacological Effects

  • Molecular Studies : Jurczyk et al. (2004) synthesized and evaluated a novel class of arylpiperazine 5-HT1A receptor ligands containing the pyrimido[2,1-f]purine fragment. Their research underscores the therapeutic potential of purine derivatives in treating disorders related to serotonin imbalance, such as depression and anxiety, demonstrating the versatility of purine-based structures in medicinal chemistry Jurczyk, S. et al. (2004).

Novel Synthesis and Antidepressant Properties

  • Synthesis and Activity : Khaliullin et al. (2018) reported the synthesis of a specific purine-2,6-dione derivative and its antidepressant properties. This study illustrates the potential of purine derivatives in contributing to the development of new antidepressant drugs, expanding the chemical space explored for psychiatric medication Khaliullin, F. et al. (2018).

Properties

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-4-7-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-5-10(2)6-9-19/h10H,4-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBAWTWXKTSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.